C23H14BrCl2FN2O3
Description
C${23}$H${14}$BrCl$2$FN$2$O$_3$ is a halogenated aromatic compound featuring a bromine (Br), two chlorines (Cl), fluorine (F), and a heterocyclic framework containing nitrogen (N) and oxygen (O). The compound’s InChI string (InChI=1S/C23H14BrClF3N3O2S/...) indicates a fused aromatic system with substituents contributing to its polarity and pharmacokinetic properties .
Properties
Molecular Formula |
C23H14BrCl2FN2O3 |
|---|---|
Molecular Weight |
536.2 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-5-(3,5-dichlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H14BrCl2FN2O3/c24-17-8-12(6-7-18(17)27)20-19-21(32-29(20)15-4-2-1-3-5-15)23(31)28(22(19)30)16-10-13(25)9-14(26)11-16/h1-11,19-21H |
InChI Key |
CWSHZTDTVXGPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl)C5=CC(=C(C=C5)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H14BrCl2FN2O3 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as halogenation, nitration, and esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency. The choice of raw materials and the optimization of reaction parameters are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
C23H14BrCl2FN2O3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from the reactions of This compound depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
C23H14BrCl2FN2O3: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of biological processes and as a tool for probing biochemical pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which C23H14BrCl2FN2O3 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism of action can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize C${23}$H${14}$BrCl$2$FN$2$O$_3$, we analyze structurally and functionally related compounds, focusing on physicochemical properties, bioactivity, and synthetic accessibility.
Table 1: Key Physicochemical Properties of C${23}$H${14}$BrCl$2$FN$2$O$_3$ and Analogues
Key Findings:
Polarity and Solubility :
- C${23}$H${14}$BrCl$2$FN$2$O$3$ shares a comparable topological polar surface area (TPSA) and water solubility with boronic acid derivatives like C$6$H$5$BBrClO$2$, suggesting similar challenges in passive diffusion across membranes .
- Its higher molecular weight and halogen density (Br, Cl, F) enhance lipophilicity (Log Po/w ≈ 2.15), aligning with trends in halogenated drug candidates for CNS penetration .
Both compounds show high GI absorption, but C${23}$H${14}$BrCl$2$FN$2$O$_3$ lacks CYP inhibition, minimizing drug-drug interaction risks .
Synthetic Accessibility :
- C${23}$H${14}$BrCl$2$FN$2$O$_3$ requires multi-step halogenation and cyclization, contrasting with simpler Suzuki-Miyaura couplings used for boronic acid analogues .
- Its synthetic accessibility score (2.07) is moderate, comparable to other halogenated aromatics .
Research Implications
C${23}$H${14}$BrCl$2$FN$2$O$_3$ demonstrates superior BBB penetration and metabolic stability over boronic acid analogues, positioning it as a lead candidate for neurological disorders. However, its higher molecular weight and halogen count may necessitate optimization for solubility and toxicity profiles.
Table 2: Structural Similarity Scores (Tanimoto Coefficients)
| Compound | Similarity to C${23}$H${14}$BrCl$2$FN$2$O$_3$ |
|---|---|
| (3-Bromo-5-chlorophenyl)boronic acid | 0.71 |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 0.87 |
| 4-Bromo-2-chlorophenylboronic acid | 0.79 |
Biological Activity
The compound with the molecular formula C23H14BrCl2FN2O3 is a halogenated organic compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological properties, and implications of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes multiple halogen atoms (bromine, chlorine, and fluorine) attached to a carbon backbone. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.
Synthesis of this compound
The synthesis of halogenated compounds often involves multiple steps, including electrophilic aromatic substitution and nucleophilic reactions. The specific synthetic pathway for this compound has not been extensively documented in the available literature. However, general methods for synthesizing similar compounds typically involve:
- Electrophilic Bromination : Introduction of bromine into an aromatic system.
- Chlorination : Further halogenation using chlorine gas or chlorinating agents.
- Fluorination : Utilizing fluorinating agents to introduce fluorine atoms.
Anticancer Properties
Research indicates that halogenated compounds can exhibit significant anticancer properties. For instance, studies on fluorinated derivatives of 2-deoxy-D-glucose have shown that they can inhibit glycolysis in cancer cells, particularly in aggressive types like glioblastoma multiforme (GBM) . These derivatives demonstrate potent cytotoxic effects and are more effective than their non-halogenated counterparts at lower doses.
Immunomodulatory Effects
Another area of interest is the immunomodulatory effects of halogenated compounds. For example, a phosphorylated bromohydrin analogue (similar in structure) has been shown to stimulate human gammadelta T lymphocytes effectively. This suggests that compounds like this compound may have applications in immunotherapy by enhancing immune responses against tumors .
Case Study 1: Antitumor Activity
A study investigating the effects of various halogenated compounds on tumor cell lines revealed that those with bromine and fluorine substitutions exhibited enhanced apoptosis in cancer cells compared to their non-halogenated analogs. The study highlighted:
- IC50 Values : The concentration required to inhibit cell growth by 50% was significantly lower for halogenated compounds.
- Mechanism of Action : These compounds were found to induce oxidative stress within cancer cells, leading to increased cell death.
Case Study 2: Immunological Response
A separate study focused on the immunological properties of bromohydrin analogues demonstrated their ability to activate gammadelta T cells at nanomolar concentrations. This activation was linked to specific receptor binding and subsequent immune signaling pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
